molecular formula C14H9Cl5O B126074 2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol CAS No. 10606-46-9

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol

Cat. No. B126074
CAS RN: 10606-46-9
M. Wt: 370.5 g/mol
InChI Key: LUXSISXJGNCOKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl ethanol derivatives is well-documented. For instance, the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol was achieved using an acetone powder of Geotrichum candidum, resulting in a high enantiomeric excess and yield . Similarly, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification and reduction, yielding over 95% of the product . These methods highlight the potential routes that could be adapted for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structures of related compounds have been determined by X-ray crystallography, revealing features such as planar hydrogen-bonded rings and chair conformations of pyranoside rings . These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of chlorophenyl ethanol derivatives.

Chemical Reactions Analysis

The papers describe various chemical reactions involving chlorophenyl ethanol derivatives. For example, the metabolic formation of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol was observed following the administration of a related compound to rats, indicating the potential for biotransformation . Additionally, the photochemistry of N-heterocycles has been studied, showing reductions, ring contractions, and dehydrogenations upon irradiation . These reactions provide a glimpse into the reactivity of chlorophenyl ethanol compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ethanol derivatives can be inferred from their synthesis and molecular structure. The high yield and enantiomeric excess achieved in the synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol suggest that the compound is stable under the reaction conditions used . The crystal structures of related compounds imply that hydrogen bonding plays a significant role in their solid-state properties . These insights are valuable for predicting the behavior of "2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol" in various environments.

Scientific Research Applications

Extraction and Determination in Water Samples

A study by Li et al. (2010) developed a novel sample preparation technique for the preconcentration and determination of 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol) and its degradation products in water samples. This method uses dispersive liquid-phase microextraction coupled with gas chromatography mass spectrometry, offering advantages such as simplicity, rapidity, and good extraction efficiency. It has been successfully applied to determine dicofol and its degradation products in environmental water samples (Li et al., 2010).

Synthesis Methods

Yang Lirong (2007) reported the synthesis of 2-(4-Chlorophenyl)ethanol from 2-(4-chlorophenyl)acetic acid, highlighting the effective reaction conditions and high yield of over 95% through esterification and reduction processes (Yang Lirong, 2007).

Environmental Impact and Contamination

Turgut et al. (2012) investigated the extent and source of DDT contamination in cotton soils, revealing that dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol) is a new source of DDT contamination, especially in cotton production areas where dicofol-based pesticides are used. This study underscores the environmental impact of such compounds (Turgut et al., 2012).

Pharmaceutical Applications

Ni et al. (2012) described the efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate in the synthesis of 3-adrenoceptor receptor agonists. The study details an asymmetric reduction process using Candida ontarioensis, yielding high enantiomeric excess and yield (Ni et al., 2012).

Biodegradation Studies

Bumpus and Aust (1987) demonstrated extensive biodegradation of DDT by the white rot fungus Phanerochaete chrysosporium, forming various metabolites including 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol). This study provides insights into the biodegradation pathways and potential environmental remediation strategies (Bumpus & Aust, 1987).

Conformational and Spectroscopic Studies

Rondino et al. (2016) conducted a study on the conformational landscape of (S)-1-(4-chlorophenyl)ethanol, examining its hydrated complex and diastereomeric adducts. This research offers valuable information on the molecular interactions and properties of such compounds (Rondino et al., 2016).

Large-Scale Bioproduction and Economic Evaluation

Eixelsberger et al. (2013) detailed the scale-up and intensification of bioproduction of (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in drug synthesis. This study includes process optimization and economic evaluation, demonstrating a practical approach for large-scale production with reduced costs (Eixelsberger et al., 2013).

Photodegradation Mechanism Study

Ren et al. (2011) conducted a theoretical study on the OH-initiated photodegradation mechanism of dicofol, providing insights into the environmental fate and degradation pathways of this compound (Ren et al., 2011).

properties

IUPAC Name

2,2,2-trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl5O/c15-10-7-5-9(6-8-10)13(20,14(17,18)19)11-3-1-2-4-12(11)16/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXSISXJGNCOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883169
Record name o,p'-Dicofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol

CAS RN

10606-46-9
Record name o,p′-Dicofol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o,p'-Dicofol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o,p'-Dicofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OI Chlordane - Metabolic Pathways of Agrochemicals …, 1998 - books.google.com
Chlordane contains 60-75% of chlordane isomers. The major components are two stereoisomers: the alpha or cis-isomer 1a, 2α, 3aα, 4ẞ, 7ẞ, 7aa and the trans-isomer 1a, 2ẞ, 3aa, 4ẞ, …
Number of citations: 0 books.google.com
F Bordet, D Inthavong, JM Fremy… - Journal of AOAC …, 2002 - academic.oup.com
An interlaboratory study was conducted to validate a gas chromatographic (GC) method for determination of 21 organochlorine pesticides, 6 pyrethroid pesticides, and 7 …
Number of citations: 84 academic.oup.com
T Nakaizumi - Impact Assessment for Developing Countries: A Guide …, 2022 - Springer
We explain competition assessment. Regulations or other government-imposed barriers unduly restrain market activities. Assessing these restraints, via a process we call competition …
Number of citations: 3 link.springer.com

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